L-Histidine, N-(N(2)-glycyl-L-lysyl)-
Overview
Description
L-Histidine is an essential amino acid with unique roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system . It is found abundantly in hemoglobin and has been used in the treatment of rheumatoid arthritis, allergic diseases, ulcers, and anemia . It is also a component of total parenteral nutrition .
Synthesis Analysis
L-Histidine Hydrofluoride (LHHF), a derivative of L-Histidine, was synthesized by slow evaporation method at room temperature . The non-centrosymmetric single crystal of LHHF was characterized by FTIR and UV – Visible spectra .Molecular Structure Analysis
The monoclinic L-histidine crystal is critical for protein structure and function and is also found in the myelin of brain nerve cells . It has an insulating band gap of approximately 4.38 eV . The chemical formula of L-Histidine is C6H9N3O2 .Chemical Reactions Analysis
Histidine is known to play a significant role in various biological mechanisms, including the formation of hemoglobin . It is also used to treat conditions such as allergic diseases and anemia . It is the only amino acid whose side chain can shift from a non-protonated to a protonated state, allowing it to exhibit both acid and nucleophilic functionality .Physical And Chemical Properties Analysis
The L-histidine crystal has an insulating band gap of approximately 4.38 eV . Electron and hole effective masses range between 3.92 m0 –15.33 m0 and 4.16 m0 –7.53 m0, respectively . It is also an excellent UV collector due to its strong optical absorption activity for photon energies exceeding 3.5 eV .Scientific Research Applications
Histidine in Health and Disease
L-histidine is known for its roles in proton buffering, metal ion chelation, and scavenging of reactive oxygen species. Its supplementation has been effective in organ preservation, myocardial protection in cardiac surgery, and is under investigation for potential benefits in neurological disorders, atopic dermatitis, metabolic syndrome, and more. However, its supplementation is advised against in patients with liver disease due to potential adverse effects on liver function and amino acid balance (Holeček, 2020).
Gas-phase Basicities of Histidine and Lysine
Research on the gas-phase basicities of histidine and lysine, as well as their peptides, has implications for understanding their chemical properties in biological systems. This knowledge is crucial for designing drugs and studying proteins' structure and function (Carr & Cassady, 1996).
Engineering Escherichia coli for L-histidine Production
Metabolic engineering of E. coli for L-histidine production demonstrates the potential for efficient microbial production of this amino acid, which has numerous therapeutic and ergogenic properties. This approach could be applied to produce other bioproducts, showcasing the versatility of microbial cell factories (Wu et al., 2020).
Mimicking the Copper(II) Transport Site of Human Serum Albumin
A peptide molecule, diglycyl-l-histidine, designed to mimic the specific Cu(II) transport site of human albumin, indicates the potential for designing small molecules to mimic functions of biologically important macromolecules. This research could impact the development of therapeutic agents and our understanding of metal ion transport in the body (Lau, Kruck, & Sarkar, 1974).
Oxidative Modification Targets
Histidine and lysine are significant targets of oxidative modifications, with implications for understanding disease mechanisms and developing antioxidants. This research contributes to our knowledge of protein chemistry and the role of oxidative stress in diseases (Uchida, 2003).
Future Directions
Further studies are needed to elucidate the effects of L-Histidine supplementation on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise . It is also being investigated to prevent fatigue during strenuous exercise and for therapy in ageing-related disorders, metabolic syndrome, atopic dermatitis, ulcers, inflammatory bowel diseases, ocular diseases, and neurological disorders .
properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4/c15-4-2-1-3-10(19-12(21)6-16)13(22)20-11(14(23)24)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKIDFVOUHZRAK-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220496 | |
Record name | L-Histidine, N-(N(2)-glycyl-L-lysyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Histidine, N-(N(2)-glycyl-L-lysyl)- | |
CAS RN |
70253-66-6 | |
Record name | GLY-LYS-HIS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Histidine, N-(N(2)-glycyl-L-lysyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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